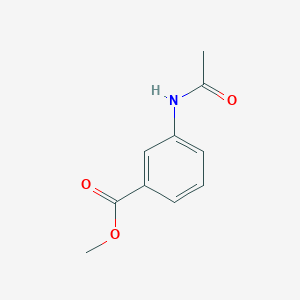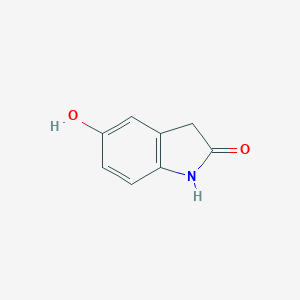
5-羟基吲哚
概述
描述
5-Hydroxyoxindole is a chemical compound with the molecular formula C8H7NO2. It is a derivative of oxindole, characterized by the presence of a hydroxyl group at the 5-position of the indole ring.
科学研究应用
化学: 它作为合成更复杂分子的构建模块。
生物学: 它参与微生物代谢和肠道菌群的研究.
工业: 它用于合成药物和其他生物活性化合物.
作用机制
5-羟基吲哚啉酮的作用机制涉及它与位于结肠平滑肌细胞上的L型钙通道相互作用。这种相互作用加速了肠道收缩,导致肠道动力增加。 此外,它刺激肠嗜铬细胞产生血清素,进一步影响肠道动力 .
类似化合物:
5-羟基吲哚: 具有类似结构,但缺少吲哚啉酮部分。
吲哚: 5-羟基吲哚啉酮的母体化合物,缺少羟基。
吲哚啉酮: 在5位缺少羟基。
独特性: 5-羟基吲哚啉酮由于其结合了吲哚和吲哚啉酮的结构特征,以及羟基的存在而独一无二。 这种独特的结构赋予了它与类似物相比不同的生物活性及其化学反应性 .
安全和危害
未来方向
The findings support a role for bacterial metabolism in altering gut motility and lay the foundation for microbiota-targeted interventions . The degree of conversion of 5-HTP to 5-HI is highly dependent on the microbial composition and changes in the pH . This could be a potent stimulator of gut contractility both ex vivo and in vivo .
生化分析
Biochemical Properties
5-Hydroxyoxindole interacts with several enzymes, proteins, and other biomolecules. It is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme . The production of 5-Hydroxyoxindole is inhibited upon pH reduction in in vitro studies .
Cellular Effects
5-Hydroxyoxindole has significant effects on various types of cells and cellular processes. It influences cell function by accelerating gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells . Moreover, 5-Hydroxyoxindole stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyoxindole involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by accelerating gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxyoxindole change over time in laboratory settings. When administered orally in rats, 5-Hydroxyoxindole significantly accelerates the total gut transit time
Metabolic Pathways
5-Hydroxyoxindole is involved in the metabolic pathways of the gut microbiota. It is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme .
准备方法
合成路线和反应条件: 合成5-羟基吲哚啉酮的主要方法之一是Nenitzescu合成。该方法利用碘化钙作为催化剂,促进醌和烯胺之间的环加成反应。 反应通常在二氯甲烷中回流条件下进行 .
工业生产方法: 尽管5-羟基吲哚啉酮的具体工业生产方法没有被广泛记录,但Nenitzescu合成提供了一条可扩展的路线。 使用无毒金属和简单的后处理程序使该方法适合工业应用 .
化学反应分析
反应类型: 5-羟基吲哚啉酮会发生各种化学反应,包括:
氧化: 此反应可导致醌的形成。
还原: 还原反应可以将5-羟基吲哚啉酮转化为其相应的羟基吲哚啉。
取代: 亲电取代反应可以在吲哚环上发生。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和硝化试剂等试剂在酸性或碱性条件下使用。
主要产物:
氧化: 醌。
还原: 羟基吲哚啉。
取代: 5-羟基吲哚啉酮的卤化或硝化衍生物。
相似化合物的比较
5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.
Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.
Oxindole: Lacks the hydroxyl group at the 5-position.
Uniqueness: 5-Hydroxyoxindole is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
IUPAC Name |
5-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187761 | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-18-0 | |
| Record name | 5-Hydroxyoxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-hydroxyindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

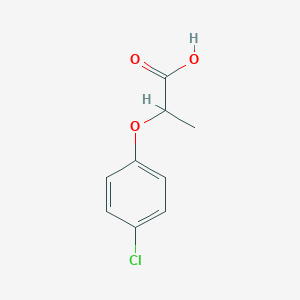
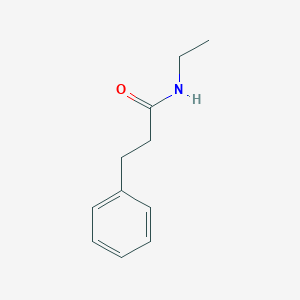
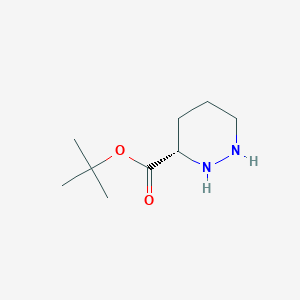


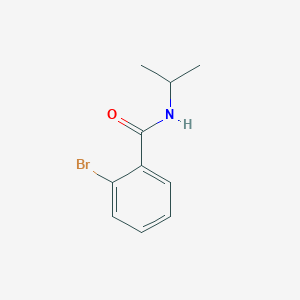


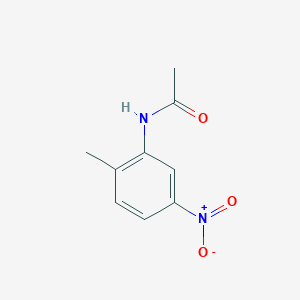
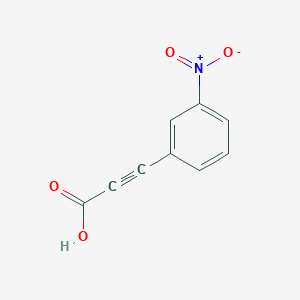
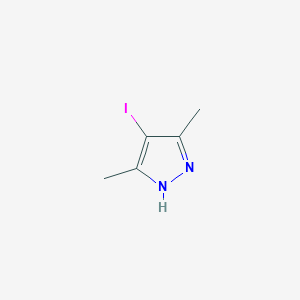
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
